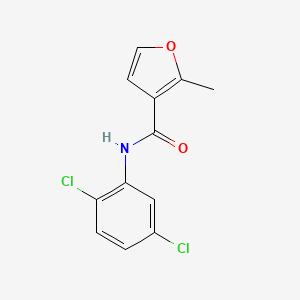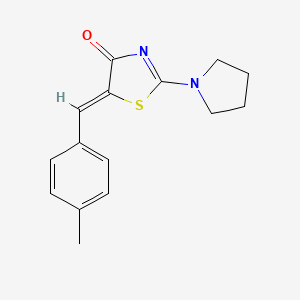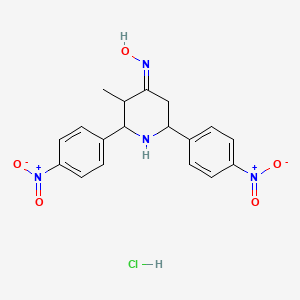
1-(2-methyl-1H-indol-3-yl)-2-(4-methyl-1-piperazinyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds structurally related to 1-(2-methyl-1H-indol-3-yl)-2-(4-methyl-1-piperazinyl)ethanone involves multiple steps, including the use of click chemistry approaches, Michael addition reactions, and electrochemical methods. For instance, electrochemical synthesis methods have been employed to generate arylthiobenzazoles and bisindolyl-p-quinone derivatives through oxidation processes and nucleophilic additions, showcasing the versatility in synthesizing complex molecules (Amani & Nematollahi, 2012; Amani, Khazalpour, & Nematollahi, 2012).
Molecular Structure Analysis
Molecular structure analysis of related compounds is carried out using various spectroscopic and analytical techniques, including IR, NMR, MS, and X-ray crystallography. These methods confirm the structures of synthesized compounds and provide insights into their three-dimensional conformations, essential for understanding their potential interactions with biological targets (Govindhan et al., 2017; Dayananda et al., 2012).
Chemical Reactions and Properties
Chemical reactions involving 1-(2-methyl-1H-indol-3-yl)-2-(4-methyl-1-piperazinyl)ethanone derivatives are diverse and include cyclocondensations, nucleophilic additions, and Michael addition reactions. These reactions are crucial for modifying the compound's structure to explore its pharmacological potential (Rajkumar, Kamaraj, & Krishnasamy, 2014).
Physical Properties Analysis
The physical properties, such as thermal stability and crystalline structure, of compounds related to 1-(2-methyl-1H-indol-3-yl)-2-(4-methyl-1-piperazinyl)ethanone, are characterized using techniques like TGA, DSC, and X-ray crystallography. These analyses provide essential information on the compound's behavior under different conditions and its suitability for further development (Govindhan et al., 2017).
Chemical Properties Analysis
The chemical properties, including reactivity and interaction with other molecules, are key to understanding the compound's potential biological activities. Studies have explored its interaction with biomolecules, revealing insights into its pharmacokinetic properties and potential as a biological probe (Gao, Wang, Miller, & Zheng, 2013).
科学的研究の応用
Pharmacological and Toxicological Studies
Psychoactive Effects and Toxicity
The research on similar compounds often focuses on understanding their psychoactive effects and potential toxicity. For instance, studies on substances like TFMPP (trifluoromethylphenylpiperazine), a compound structurally related to piperazines, examine the subjective effects, including dysphoria and stimulant-like effects, and their implications for human health and safety. Studies such as those by Jan et al. (2010) and others have contributed significantly to our understanding of the pharmacological profiles of these compounds and their potential risks, including severe intoxication and adverse health effects (Jan et al., 2010; Helander et al., 2014).
Metabolism and Disposition Studies
Investigating the metabolism and disposition of compounds provides crucial insights into their pharmacokinetics and potential metabolic pathways. Studies like those on SB-649868, an orexin receptor antagonist, detail the metabolic processes and excretion patterns in humans, offering vital information for drug development and safety assessments (Renzulli et al., 2011).
Biochemical Research
Receptor Binding Studies
Compounds structurally related to 1-(2-methyl-1H-indol-3-yl)-2-(4-methyl-1-piperazinyl)ethanone are often explored for their binding affinities to various receptors, which is critical for the development of therapeutic agents. Research on compounds like WAY-100635 and its metabolites has expanded our knowledge of receptor occupancy and the potential therapeutic applications of receptor antagonists (Osman et al., 1996).
Occupational and Environmental Health
Studies also delve into the occupational and environmental health aspects related to exposure to certain chemicals. For instance, the investigation of dermatitis and respiratory symptoms among workers exposed to methylisothiazolinone and methylchloroisothiazolinone highlights the importance of understanding and mitigating occupational hazards associated with chemical exposure (Herry et al., 2016).
特性
IUPAC Name |
1-(2-methyl-1H-indol-3-yl)-2-(4-methylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O/c1-12-16(13-5-3-4-6-14(13)17-12)15(20)11-19-9-7-18(2)8-10-19/h3-6,17H,7-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJCCTNZDQSNAEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)CN3CCN(CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-methyl-1H-indol-3-yl)-2-(4-methylpiperazin-1-yl)ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-bromophenyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B5544947.png)

![2-[4-(3-chlorophenyl)-3-oxo-1-piperazinyl]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B5544960.png)
![3-[(6-methyl-3-pyridazinyl)oxy]-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B5544975.png)
![2-methyl-4-[4-({4-[(3-methyl-2-pyridinyl)methyl]-1-piperazinyl}methyl)phenyl]-2-butanol](/img/structure/B5544997.png)
![6-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5544998.png)
![3-(3-fluoro-4-methoxyphenyl)-5-methyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5545003.png)
![(1S*,5R*)-6-(cyclopropylmethyl)-3-[(5-ethyl-3-thienyl)carbonyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5545011.png)


![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]methanesulfonamide](/img/structure/B5545036.png)
![N-(4-chlorophenyl)-N'-[2-chloro-4-(trifluoromethyl)phenyl]urea](/img/structure/B5545042.png)

